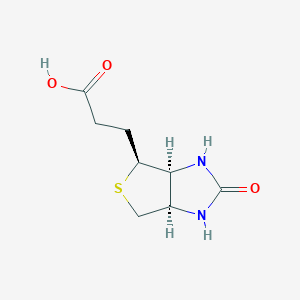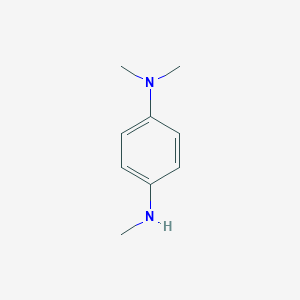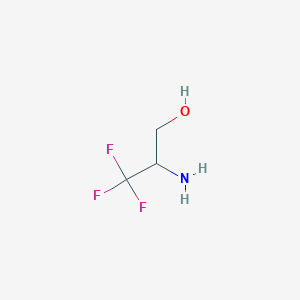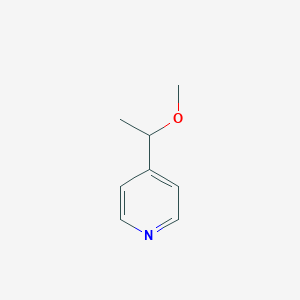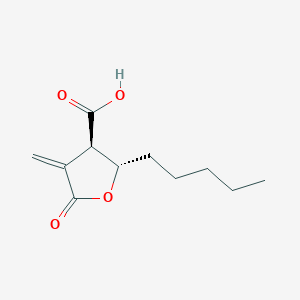
3-Hydroxy-7-octenoic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis of Enantiomers : Greck, Ferreira, and Genêt (1996) demonstrated the synthesis of enantiomerically pure 3-hydroxypipecolic acids from methyl 7-methyl-3-oxo-6-octenoate, which is closely related to 3-Hydroxy-7-octenoic acid, using asymmetric hydrogenation and electrophilic amination. This work contributes to the field of organic synthesis (Greck, Ferreira, & Genêt, 1996).
Antitumor Agents : Chakraborty and Das (2000) synthesized the '2-methyl-1,3-diol' moiety of the epoxy octenoic acid moiety in depsipeptide cryptophycins. This research is significant for the study of potent antitumor agents (Chakraborty & Das, 2000).
Fungal Metabolism : Tahara and Mizutani (1978) explored the fungal hydration of trans-2-alkeneic acids, leading to the production of 3-hydroxyalkanoic acids, including derivatives of 3-Hydroxy-7-octenoic acid. This is useful for preparing dextrorotatory 3-hydroxy acids (Tahara & Mizutani, 1978).
Fluorescence Probes : Setsukinai et al. (2003) developed novel fluorescence probes for detecting reactive oxygen species. These probes can reliably detect highly reactive species and differentiate them from other reactive oxygen species, making them useful in biological and chemical applications. Although not directly mentioning 3-Hydroxy-7-octenoic acid, this study relates to the broader context of oxidative chemistry (Setsukinai et al., 2003).
Surface Chemistry : Bavisotto et al. (2021) investigated the adsorption and reaction pathways of 7-octenoic acid on copper, relevant to 3-Hydroxy-7-octenoic acid. Their findings are crucial for understanding surface chemistry and material science applications (Bavisotto et al., 2021).
Biosynthetic Pathways : Jiang, Meng, and Xian (2009) reviewed potential biosynthetic pathways for 3-hydroxypropionic acid production. Their evaluation of thermodynamic favorability highlights new techniques and research needs in biosynthesis, which is relevant to the study of similar compounds like 3-Hydroxy-7-octenoic acid (Jiang, Meng, & Xian, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
3-hydroxyoct-7-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-3-4-5-7(9)6-8(10)11/h2,7,9H,1,3-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQFJLBAOZQKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923515 | |
| Record name | 3-Hydroxyoct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-7-octenoic acid | |
CAS RN |
120676-01-9 | |
| Record name | 3-Hydroxy-7-octenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120676019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxyoct-7-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



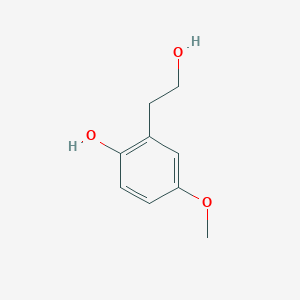
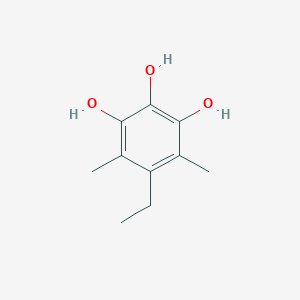
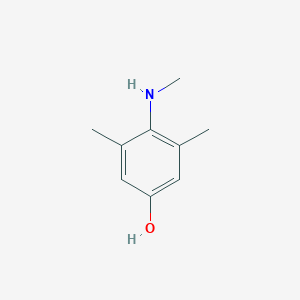
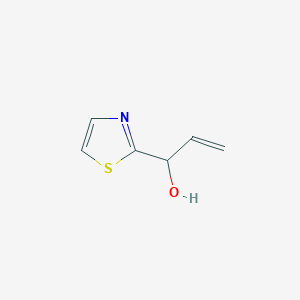
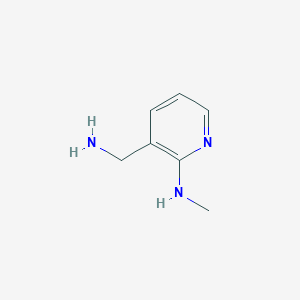
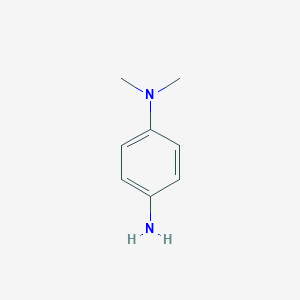
![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)
